molecular formula C29H25NO5 B11392946 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11392946
M. Wt: 467.5 g/mol
InChI Key: UEKAUIVSRVJAQH-UHFFFAOYSA-N
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Description

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a furochromene core, makes it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The furochromene core can intercalate with DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the treatment of skin diseases where abnormal cell proliferation occurs. Additionally, the compound can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to UV light, which can induce cell death in targeted tissues .

Comparison with Similar Compounds

Similar compounds to 2-{2,5-DIMETHYL-7-OXO-3-PHENYL-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE include:

These compounds share the furochromene core but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C29H25NO5/c1-17-21-13-23-26(34-18(2)28(23)19-9-5-4-6-10-19)15-25(21)35-29(32)22(17)14-27(31)30-16-20-11-7-8-12-24(20)33-3/h4-13,15H,14,16H2,1-3H3,(H,30,31)

InChI Key

UEKAUIVSRVJAQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5OC

Origin of Product

United States

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